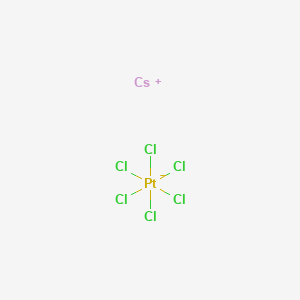

Dicesium hexachloroplatinate

Description

The hexachloroplatinate(IV) dianion ([PtCl₆]²⁻) is a key structural motif in platinum(IV) chemistry, forming salts with various cations. These salts share the [PtCl₆]²⁻ core but differ in cation-dependent properties such as solubility, stability, and applications. For instance:

- Dihydrogen hexachloroplatinate(IV) (H₂PtCl₆) is a dark yellow liquid (soluble in water) used in electrodeposition and catalyst synthesis .

- Sodium hexachloroplatinate(IV) hexahydrate (Na₂PtCl₆·6H₂O) is hygroscopic and serves as a precursor in platinum nanoparticle synthesis .

- Potassium hexachloroplatinate(IV) (K₂PtCl₆) is a yellow, sparingly soluble salt employed in platinum drug synthesis .

This article focuses on comparing these structurally related compounds based on crystallography, solubility, reactivity, and industrial relevance.

Properties

CAS No. |

16902-25-3 |

|---|---|

Molecular Formula |

Cl6Cs2Pt |

Molecular Weight |

673.6069 |

Synonyms |

dicesium hexachloroplatinate |

Origin of Product |

United States |

Chemical Reactions Analysis

Dicesium hexachloroplatinate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Dicesium hexachloroplatinate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be investigated for its potential therapeutic properties or as a precursor in the synthesis of pharmaceutical compounds. In industry, it may be utilized in the production of specialty chemicals or materials.

Comparison with Similar Compounds

Comparison with Similar Hexachloroplatinate Compounds

Structural and Crystallographic Properties

Key Differences :

- Hydration : Sodium salts (e.g., Na₂PtCl₆·6H₂O) are highly hygroscopic, whereas potassium salts remain anhydrous under ambient conditions .

- Cation Size : Larger cations (e.g., K⁺) reduce solubility due to weaker ion-dipole interactions with water .

Solubility and Reactivity

Common Risks :

Emerging Uses :

- H₂PtCl₆: Investigated for adenosine triphosphate (ATP) sensing via PtNP-modified microelectrodes, showing 3–5× current enhancement over bare electrodes .

- K₂PtCl₆ : Applied in ¹H NMR microimaging to map Pt distribution in catalyst pellets .

Q & A

Q. What are the established synthesis protocols for dicesium hexachloroplatinate, and how can reaction conditions be optimized for purity?

- Methodological Answer : Synthesis of dicesium hexachloroplatinate follows protocols analogous to sodium or potassium salts. Begin by dissolving platinum in aqua regia to produce hexachloroplatinic acid, then react with cesium chloride under controlled pH and temperature. Evaporate the solution to crystallize the product. Key parameters include stoichiometric ratios (e.g., 1:2 molar ratio of H₂[PtCl₆] to CsCl), reaction time (12–24 hours), and drying conditions (80–100°C under vacuum). Ensure reactions are conducted in a fume hood with <1 g of precursor without prior approval . Purity is enhanced by recrystallization from dilute HCl.

Q. What safety protocols are critical when handling dicesium hexachloroplatinate in laboratory settings?

- Methodological Answer : Strict adherence to SOPs is mandatory:

- Work exclusively in a fume hood to mitigate inhalation risks .

- Use nitrile gloves, flame-resistant lab coats, and safety goggles .

- Limit reaction scales to <1 g without PI approval; larger quantities require risk assessment .

- Dispose of waste via hazardous waste protocols, treating unused solutions with reducing agents (e.g., ascorbic acid) to neutralize Pt(IV) .

Q. How is gravimetric analysis applied to quantify platinum content in dicesium hexachloroplatinate?

- Methodological Answer : Precipitate platinum as diammonium hexachloroplatinate by adding excess NH₄Cl to an acidic solution of the compound. Filter, dry, and weigh the precipitate. Calculate Pt content using stoichiometry (Pt comprises ~48.6% of [PtCl₆]²⁻). Validate results against inductively coupled plasma optical emission spectrometry (ICP-OES) for cross-verification .

Advanced Research Questions

Q. What advanced separation techniques can isolate hexachloroplatinate anions from mixed metal chloride solutions?

- Methodological Answer : Use cucurbit[6]uril (CB[6]) for selective co-crystallization. CB[6] binds [PtCl₆]²⁻ via [Pt-Cl···H-C] hydrogen bonds and [Pt-Cl···C=O] ion-dipole interactions, enabling rapid precipitation from mixtures with Pd (tetrachloropalladate) or Rh (hexachlororhodate) anions. Optimize pH (2–4) and CB[6] concentration (5–10 mM) for >95% Pt recovery .

Q. How do computational models explain the solvation dynamics of hexachloroplatinate ions in aqueous solutions?

- Methodological Answer : Molecular dynamics (MD) simulations reveal a hydration shell with 12–14 water molecules around [PtCl₆]²⁻. Key interactions include Cl–water hydrogen bonds (2.8–3.2 Å) and ion-dipole stabilization. Validate simulations against X-ray diffraction radial distribution functions (RDFs), which show peaks at 3.4 Å (Pt–Owater) and 2.2 Å (Cl–Hwater) .

Q. What spectroscopic methods are effective in characterizing the coordination geometry of hexachloroplatinate complexes?

- Methodological Answer :

Q. How does the interaction of hexachloroplatinate with biological systems inform its environmental impact?

- Methodological Answer : Study uptake mechanisms in model organisms like Pseudococcumyxasi algae. Pt(IV) accumulation occurs via passive diffusion and active transport, with intracellular reduction to Pt(II) triggering oxidative stress. Quantify bioaccumulation factors (BCFs) using ICP-MS and correlate with toxicity assays (EC₅₀ ≈ 50 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.